molecular formula C7H15Cl2N5 B2587049 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride CAS No. 1909320-03-1

1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride

Cat. No.: B2587049
CAS No.: 1909320-03-1
M. Wt: 240.13
InChI Key: PANGMBMOLHRXGW-UHFFFAOYSA-N
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Description

1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride is a high-purity chemical compound offered for early-discovery research. This molecule features a 1,2,4-triazole heterocyclic system linked to a piperazine ring, a scaffold recognized for its significant relevance in medicinal chemistry . The 1,2,4-triazole nucleus is known to possess a wide spectrum of biological activities, and its derivatives are frequently investigated for their potential as therapeutic agents . Compounds containing the 1,2,4-triazole pharmacophore have demonstrated substantial research interest in the field of infectious diseases. Specifically, nitrotriazole-based analogues have been extensively studied as potent antitrypanosomal agents, showing significant activity against Trypanosoma cruzi , the parasite responsible for Chagas disease . Some such derivatives have been reported to be up to 39 times more potent than the standard treatment, benznidazole, and are believed to function as prodrugs activated by a parasite-specific nitroreductase (NTR) enzyme . Beyond antiparasitic applications, the 1,2,4-triazole core is a versatile scaffold in drug discovery, with scientific literature reporting derivatives exhibiting antibacterial, antifungal, and anti-inflammatory activities . This makes 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride a valuable building block for researchers synthesizing novel compounds to establish structure-activity relationships (SAR) and explore new biological targets. This product is provided as a solid and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity, as analytical data is not collected for this product by the supplier. All sales are final.

Properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.2ClH/c1-6-9-7(11-10-6)12-4-2-8-3-5-12;;/h8H,2-5H2,1H3,(H,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANGMBMOLHRXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909320-03-1
Record name 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride typically involves the reaction of 3-methyl-1H-1,2,4-triazole with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or piperazine moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit potent activity against a variety of microbial strains. The triazole ring is crucial for this activity, as it allows for interaction with the target sites in microbial cells. For instance, research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways .

Anticancer Properties
Recent investigations into the anticancer potential of 1-(3-Methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride have yielded promising results. A study highlighted the synthesis of hybrid compounds incorporating this triazole moiety, which were tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that these compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

Neuropharmacology
There is emerging evidence suggesting that triazole derivatives may have neuroprotective effects. Research indicates that certain piperazine-based compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their utility in treating central nervous system disorders .

Agricultural Applications

Fungicides
The triazole class of compounds is well-known for its fungicidal properties. 1-(3-Methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride may be utilized in agricultural formulations to combat fungal pathogens affecting crops. Its mechanism typically involves inhibiting ergosterol biosynthesis in fungal cell membranes, leading to cell death .

Plant Growth Regulators
Research has also explored the use of triazole derivatives as plant growth regulators. These compounds can influence various physiological processes in plants, enhancing growth and resistance to stress factors such as drought and disease. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yields without excessive chemical inputs .

Material Science

Polymer Chemistry
In material science, 1-(3-Methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride can serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can impart thermal stability and chemical resistance. Such materials are valuable in applications ranging from coatings to biomedical devices .

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole-piperazine hybrids and evaluated their anticancer activity against multiple cell lines. The most promising compounds showed IC50 values below 5 μM against MCF-7 cells, significantly outperforming standard chemotherapeutics like Doxorubicin .

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with formulations containing triazole derivatives demonstrated a marked reduction in fungal infections compared to untreated controls. This study underscores the potential for integrating such compounds into integrated pest management strategies to enhance crop resilience .

Mechanism of Action

The mechanism of action of 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperazine derivatives, focusing on heterocyclic cores, substituents, molecular properties, and reported biological activities.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Heterocycle Type Key Substituents Biological Activity/Application References
1-(3-Methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride (Target) C₇H₁₄Cl₂N₆ 277.14 g/mol* 1,2,4-Triazole 3-Methyl group on triazole Not explicitly reported (Antimicrobial potential inferred)
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine hydrochloride C₁₃H₁₇ClN₄ 276.75 g/mol Pyrazole 3-Methyl, 1-Phenyl on pyrazole Anti-mycobacterial activity (MIC: 2–8 µg/mL)
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride C₁₃H₁₉Cl₂N₅ 316.23 g/mol 1,2,3-Triazole Phenyl group on triazole, methyl linker Not reported (Structural analog for drug design)
1-(1,2,4-Thiadiazol-5-yl)piperazine dihydrochloride C₅H₁₂Cl₂N₄S 231.15 g/mol 1,2,4-Thiadiazole Sulfur atom in heterocycle Industrial applications (custom synthesis)
GBR 12783 dihydrochloride (Dopamine uptake inhibitor) C₂₈H₃₂Cl₂N₂O 485.50 g/mol Piperazine (modified) Diphenylmethoxyethyl, propenyl groups Dopamine uptake inhibition (IC₅₀: 1.8 nM)
Trimetazidine (1-[(2,3,4-Trimethoxyphenyl)methyl]piperazine) C₁₄H₂₂N₂O₃ 266.34 g/mol Piperazine (modified) Trimethoxyphenyl group Coronary vasodilator (anti-ischemic)
Meclizine dihydrochloride (Antiemetic) C₂₅H₂₇Cl₃N₂O 481.86 g/mol Piperazine (modified) p-Chloro-α-phenylbenzyl, m-methylbenzyl Antiemetic, antihistaminic

Key Observations

Heterocycle Impact: 1,2,4-Triazole vs. Pyrazole/Thiadiazole: The target compound’s 1,2,4-triazole core offers distinct hydrogen-bonding capabilities compared to pyrazole () or thiadiazole (). Sulfur-Containing Heterocycles: Thiadiazole derivatives () introduce sulfur atoms, which enhance lipophilicity and may improve blood-brain barrier penetration compared to triazoles.

Substituent Effects: Phenyl vs. Bulkier Groups: Compounds like GBR 12783 () and Meclizine () feature bulky substituents (e.g., diphenylmethoxyethyl), which enhance specificity for neurological targets but reduce solubility.

Pharmacological Diversity :

  • Antimicrobial Activity : Pyrazole derivatives () show direct anti-mycobacterial effects, while thiadiazole and triazole analogs may target similar pathogens.
  • Neurological Applications : GBR 12783’s dopamine uptake inhibition highlights how piperazine modifications can tailor compounds for CNS disorders .
  • Cardiovascular and Anti-ischemic Use : Trimetazidine’s trimethoxyphenyl group enables coronary vasodilation, demonstrating the role of electron-donating substituents in metabolic modulation .

Biological Activity

1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₈Cl₂N₄
  • Molecular Weight : 195.06 g/mol
  • CAS Number : 2375260-00-5

The biological activity of 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi. The compound's ability to disrupt cell wall synthesis and interfere with nucleic acid metabolism is notable.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)15.63
U-937 (leukemia)10.38
A549 (lung cancer)12.1

Antiviral Activity

The antiviral properties of triazole derivatives have also been investigated. For example, a study found that certain triazole compounds exhibited activity against Potato Virus Y (PVY), demonstrating their potential as antiviral agents through mechanisms involving the inhibition of viral replication.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride on various cancer cell lines. The findings indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride and target proteins involved in cancer progression. These studies revealed that the compound forms stable interactions with key residues in target enzymes, supporting its role as a lead compound for further drug development.

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